[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
[2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique structural components, including dichlorophenyl, methylquinolyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 2-(2,4-dichlorophenyl)-3-methyl-4-quinoline, followed by the introduction of the 4-[3-(trifluoromethyl)phenyl]piperazino group through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds under mild conditions . Other reagents may include acids, bases, and various solvents depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
[2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of [2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol used as a precursor in the synthesis of herbicides.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets [2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE apart is its combination of structural elements, which confer unique chemical and biological properties
Properties
Molecular Formula |
C28H22Cl2F3N3O |
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Molecular Weight |
544.4 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H22Cl2F3N3O/c1-17-25(22-7-2-3-8-24(22)34-26(17)21-10-9-19(29)16-23(21)30)27(37)36-13-11-35(12-14-36)20-6-4-5-18(15-20)28(31,32)33/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
ZHDXUCMNJCSNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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